

# Spectroscopic Profile of 3-Fluoropiperidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoropiperidine

Cat. No.: B1141850

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoropiperidine**, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Fluoropiperidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.65 - 4.45	dm	48.0	H-3
3.20 - 3.05	m	H-2eq, H-6eq	
2.85 - 2.70	m	H-2ax, H-6ax	
2.00 - 1.85	m	H-4eq, H-5eq	
1.80 - 1.60	m	H-4ax, H-5ax	
1.55	br s	NH	

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
89.5 (d, $^1\text{JCF} = 170.0$ Hz)	C-3
52.0 (d, $^2\text{JCF} = 20.0$ Hz)	C-2
46.5	C-6
31.5 (d, $^3\text{JCF} = 8.0$ Hz)	C-4
24.0	C-5

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3350	Medium, Broad	N-H Stretch
2945, 2860	Strong	C-H Stretch ( $\text{sp}^3$ )
1450	Medium	C-H Bend
1100	Strong	C-N Stretch
1050	Strong	C-F Stretch

## Mass Spectrometry (MS)

Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
103	40	$[M]^+$
102	100	$[M-H]^+$
84	30	$[M-HF]^+$
70	60	$[C_4H_8N]^+$
56	80	$[C_3H_6N]^+$

## Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectra were recorded on a 400 MHz spectrometer. The sample of **3-Fluoropiperidine** was dissolved in deuterated chloroform ( $CDCl_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

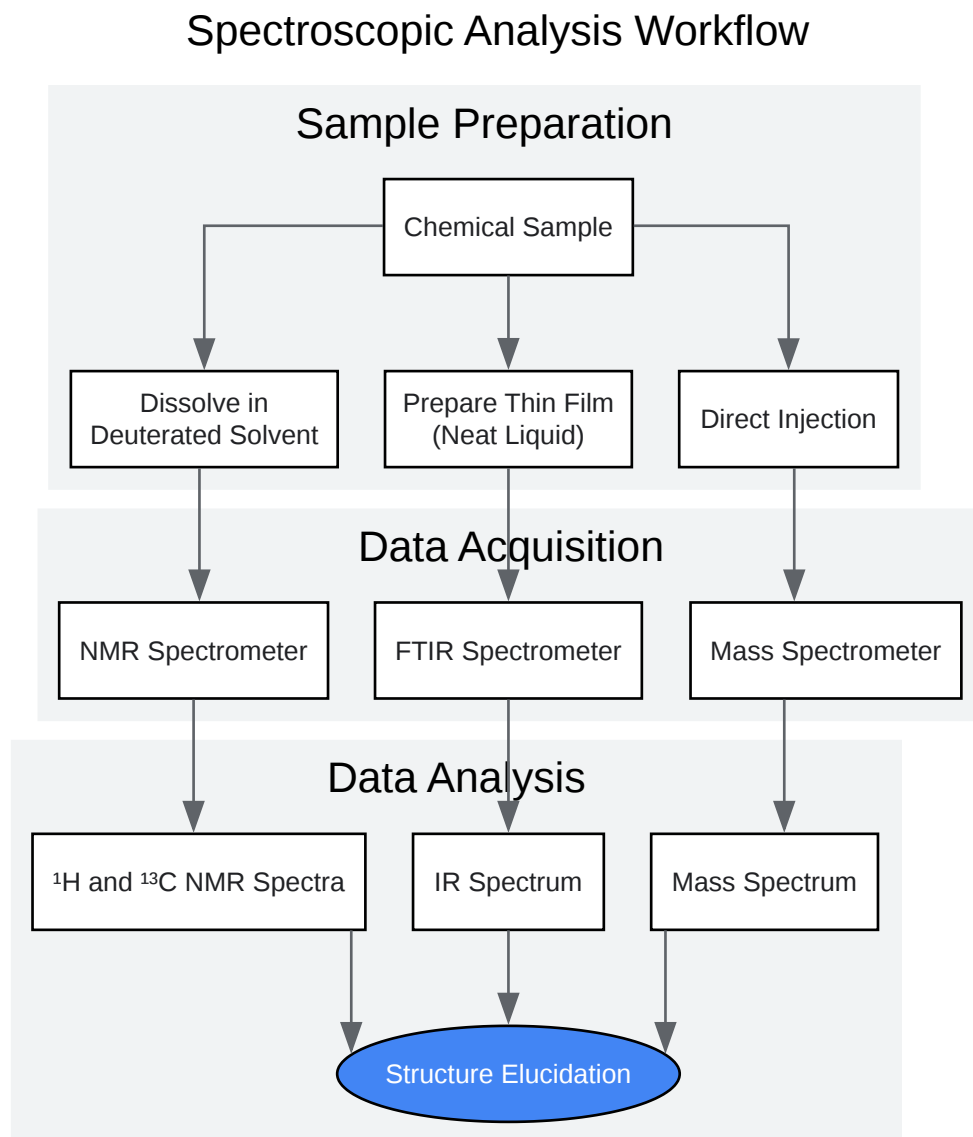
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat **3-Fluoropiperidine** was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of  $4000-400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis.

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